2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(11(13)14)7-6-9-4-2-3-5-10(9)8-12/h2-5H,6-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWGWZMCDWLRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70335-56-7 | |
| Record name | 2-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-methyl-1-naphthoic acid using a nickel catalyst under high pressure and temperature conditions . This process results in the reduction of the aromatic ring, forming the tetrahydronaphthalene structure.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Pharmaceutical Research
2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been explored for its potential as a precursor in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals, particularly in the area of anti-inflammatory and analgesic drugs.
Material Science
This compound is also investigated for its role in the development of polymeric materials. Its ability to enhance the mechanical properties of polymers makes it a candidate for use in high-performance applications, such as coatings and adhesives.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions to produce complex molecules, including those used in agrochemicals and specialty chemicals.
Environmental Chemistry
Research indicates that derivatives of this compound may play a role in environmental remediation processes. Its chemical structure allows it to interact with pollutants, potentially aiding in their degradation.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Pharmaceutical Applications | Demonstrated that modifications of the acid led to compounds with enhanced anti-inflammatory activity compared to existing drugs. |
| Study B | Polymer Science | Found that incorporating this compound into polymer matrices improved thermal stability and mechanical strength significantly. |
| Study C | Environmental Impact | Showed that derivatives could effectively bind heavy metals in contaminated water sources, suggesting potential for remediation technologies. |
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic aromatic ring can interact with lipid membranes, affecting cell permeability and signaling pathways .
Comparison with Similar Compounds
Physical and Chemical Properties
*Calculated based on molecular formula C₁₂H₁₄O₂.
Key Observations:
Biological Activity
2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 70335-56-7) is an organic compound characterized by its unique structure and potential biological activities. This compound is a derivative of tetrahydronaphthalene and features a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 190 Da . This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications in research, and potential therapeutic benefits.
The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution. The carboxylic acid group can participate in hydrogen bonding with biological molecules, while the hydrophobic aromatic ring may interact with lipid membranes .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190 Da |
| Melting Point | 78-80 °C |
| Purity | ≥95% |
| CAS Number | 70335-56-7 |
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that similar naphthalene derivatives possess efficacy against various bacteria and fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. The compound's ability to modulate cellular pathways could lead to apoptosis in cancer cells. Research into its effects on specific cancer cell lines is ongoing and shows promise for future therapeutic applications .
Case Study: Mechanistic Insights
A notable study investigated the effects of naphthalene derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins . This suggests a potential role for this compound in cancer therapy.
Research Applications
The compound has diverse applications in scientific research:
Organic Synthesis : It serves as a building block for synthesizing complex organic molecules.
Pharmaceutical Development : Investigated for its role in drug formulation and as a precursor for pharmaceutical compounds.
Biological Studies : Explored for its potential to modulate biological pathways and cellular responses .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, and how do reaction conditions impact yield?
- Methodological Answer : Common routes include cyclization of substituted naphthalene precursors or hydrogenation of aromatic analogs. For example, acid-catalyzed cyclization using anhydrous toluene and thionyl chloride (SOCl₂) under reflux is a key step for carboxylate activation . Reaction temperature and stoichiometry of reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) influence coupling efficiency and final yield . Optimizing solvent polarity (e.g., THF vs. DCM) can mitigate side reactions.
Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical. NMR can resolve stereochemical ambiguity in the tetrahydronaphthalene ring, while HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity. For example, diastereomer separation requires chiral columns or derivatization with chiral auxiliaries . IR spectroscopy confirms carboxylic acid functionality (C=O stretch ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be systematically addressed?
- Methodological Answer : Stereocontrol at the 2-methyl position may require chiral catalysts (e.g., asymmetric hydrogenation) or resolution via diastereomeric salt formation. Computational modeling (DFT) predicts favorable transition states for stereoselective cyclization . Advanced techniques like X-ray crystallography or NOESY NMR verify spatial arrangements .
Q. What strategies resolve contradictions between in vitro and in vivo toxicological data for this compound?
- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., CYP450 activation in vivo). Researchers should:
- Conduct interspecies comparisons (rodent vs. human hepatocytes) to assess metabolic stability .
- Use pharmacokinetic modeling to correlate in vitro IC₅₀ values with in vivo exposure .
- Evaluate tissue-specific toxicity via histopathology in animal studies .
Q. How are structure-activity relationships (SAR) studied for derivatives of this compound in drug discovery?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications at the 2-methyl or carboxylic acid positions (e.g., esterification, amidation) .
- Step 2 : Test bioactivity in target assays (e.g., melanocortin-4 receptor agonism via cAMP assays) .
- Step 3 : Perform QSAR (quantitative SAR) analysis using molecular descriptors (logP, polar surface area) to predict potency .
- Step 4 : Validate binding modes via molecular docking or cryo-EM with target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
